3-Iodo-4-isopropoxybenzoic acid

Overview

Description

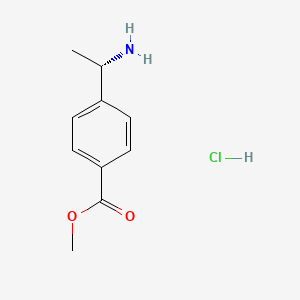

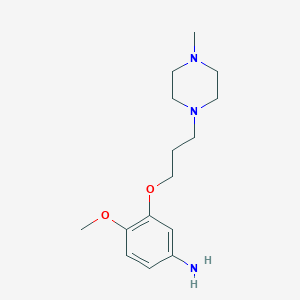

3-Iodo-4-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H11IO3 . It has a molecular weight of 306.1 . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Iodo-4-isopropoxybenzoic acid consists of an iodine atom attached to the third carbon of the benzoic acid ring and an isopropoxy group attached to the fourth carbon .Scientific Research Applications

Corrosion Inhibition

The derivative of an isoxazole compound, which might share some structural similarities with 3-iodo-4-isopropoxybenzoic acid, was studied as a corrosion inhibitor for mild steel in acidic environments. This research highlighted the compound's effectiveness in protecting steel surfaces against corrosion, suggesting potential applications for related compounds in industrial settings to enhance material durability and lifespan J. Aslam, R. Aslam, S. Alrefaee, M. Mobin, A. Aslam, M. Parveen, Chaudhery Mustansar Hussain (2020).

Synthetic Utility in Organic Chemistry

The preparation and structural characterization of iodine(III) reagents derived from 3-iodosylbenzoic acid demonstrate the synthetic utility of such compounds in organic chemistry. These reagents facilitate various transformations, indicating that related structures like 3-iodo-4-isopropoxybenzoic acid could be valuable in synthetic methodologies for constructing complex molecules M. Yusubov, Tatyana V. Funk, Ki-Whan Chi, E. Cha, G. Kim, A. Kirschning, V. Zhdankin (2008).

Thermodynamic Properties

The thermodynamic properties of iodobenzoic acid isomers were investigated, providing insights into their sublimation enthalpies and phase transitions. Such studies are crucial for understanding the physical and chemical behavior of related compounds, including 3-iodo-4-isopropoxybenzoic acid, which could influence their applications in various scientific fields Z. Tan, R. Sabbah (1994).

Oxidation Reactions

Research on hypervalent iodine reagents like o-Iodoxybenzoic acid (IBX) demonstrates their effectiveness in oxidation reactions adjacent to carbonyl functionalities and at benzylic centers. These findings suggest that compounds like 3-iodo-4-isopropoxybenzoic acid might also be applicable in selective oxidation processes, which are pivotal in organic synthesis and functional group transformations K. Nicolaou, T. Montagnon, P. Baran, Y. Zhong (2002).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It is known that iodinated benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzoic acid derivatives are known to influence several metabolic pathways .

Result of Action

The iodination of benzoic acid derivatives can alter their chemical properties, potentially influencing their biological activity .

properties

IUPAC Name |

3-iodo-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYAIENIWGJTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660969 | |

| Record name | 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-isopropoxybenzoic acid | |

CAS RN |

856167-47-0 | |

| Record name | 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)